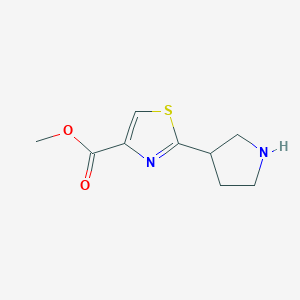
N1,N1-diethylbenzene-1,4-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1-diethylbenzene-1,4-disulfonamide is an organic compound with the molecular formula C10H16N2O4S2. It is a derivative of benzene, featuring two sulfonamide groups attached to the benzene ring at the 1 and 4 positions, with diethyl groups attached to the nitrogen atoms of the sulfonamide groups. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethylbenzene-1,4-disulfonamide typically involves the sulfonation of benzene derivatives followed by the introduction of diethylamine groups. One common method includes:
Sulfonation: Benzene is treated with sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups at the desired positions.
Amidation: The sulfonic acid groups are then converted to sulfonyl chlorides using reagents like thionyl chloride. These sulfonyl chlorides are subsequently reacted with diethylamine to form the sulfonamide groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used for the sulfonation and amidation steps.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
N1,N1-diethylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or sulfonates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide groups to amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
N1,N1-diethylbenzene-1,4-disulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism of action of N1,N1-diethylbenzene-1,4-disulfonamide involves its interaction with biological molecules. The sulfonamide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
N1,N1-dimethylbenzene-1,4-disulfonamide: Similar structure but with methyl groups instead of ethyl groups.
N1,N1-diethylbenzene-1,3-disulfonamide: Similar structure but with sulfonamide groups at the 1 and 3 positions.
Uniqueness
N1,N1-diethylbenzene-1,4-disulfonamide is unique due to the presence of diethyl groups, which can influence its reactivity and biological activity compared to its dimethyl counterpart. The position of the sulfonamide groups also plays a crucial role in determining its chemical and physical properties.
属性
分子式 |
C10H16N2O4S2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
4-N,4-N-diethylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C10H16N2O4S2/c1-3-12(4-2)18(15,16)10-7-5-9(6-8-10)17(11,13)14/h5-8H,3-4H2,1-2H3,(H2,11,13,14) |
InChI 键 |
YDERIVMPYHJLAF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


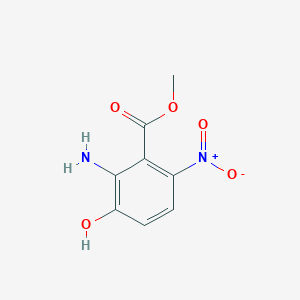



![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13513484.png)
![5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid](/img/structure/B13513488.png)
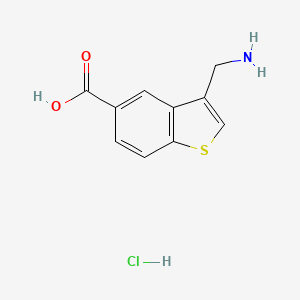
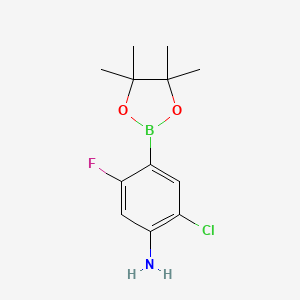


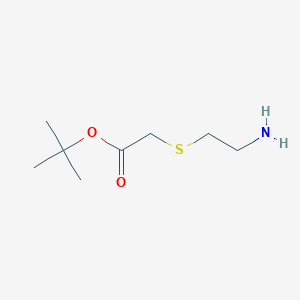
![(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)

